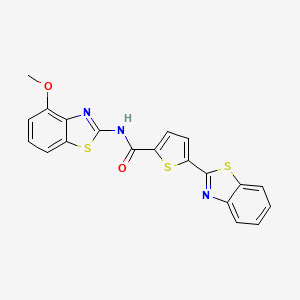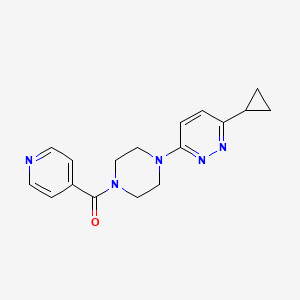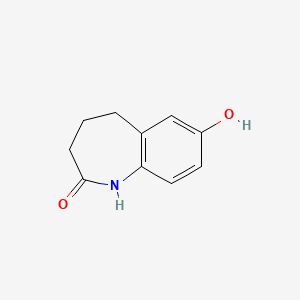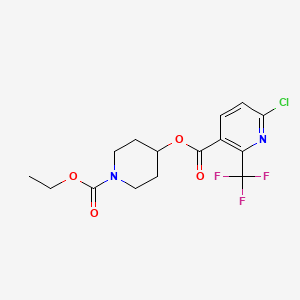![molecular formula C14H10ClFO3 B2719960 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid CAS No. 1002312-89-1](/img/structure/B2719960.png)
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H10ClFO3 and a molecular weight of 280.68 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chloro group at the 5th position and an oxybenzoic acid group at the 2nd position. The oxybenzoic acid group is further substituted with a fluorobenzyl group .科学的研究の応用
Proteomics Research
“5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.
Nonlinear Optical Applications
This compound has been used in the development of nonlinear optical materials . Nonlinear optical materials are crucial in the development of photonics, laser technology, frequency conversion, optoelectronics, color displays, and optical information processing.
Synthesis of Quinolone-3-carboxylic Acid Derivatives
“5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid” is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . Quinolone-3-carboxylic acid derivatives are important in medicinal chemistry due to their wide range of biological activities.
Crystallography
The compound has been used in crystallography studies . It has been successfully grown into a single crystal using the slow evaporation method. The grown crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c.
Photoluminescence Studies
The compound exhibits photoluminescence, showing blue emission at 464 nm . This property could be useful in the development of optoelectronic devices and sensors.
Thermal Stability Analysis
The compound has been analyzed for its thermal stability . It was found to be thermally stable up to 144 °C. This property is important in various applications where the material is subjected to high temperatures.
特性
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid](/img/structure/B2719880.png)


![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)
![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)



![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)

![Ethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2719895.png)
![3,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2719898.png)
